molecular formula C4H5F3N4 B13295230 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13295230
M. Wt: 166.10 g/mol
InChI Key: RKQOABMTQALXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring substituted with a methyl group and a trifluoromethyl group, making it a valuable building block in medicinal chemistry and other applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties. The presence of both a methyl and a trifluoromethyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C4H5F3N4

Molecular Weight

166.10 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)9-3(8)10-11/h1H3,(H2,8,10)

InChI Key

RKQOABMTQALXLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)N)C(F)(F)F

Origin of Product

United States

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